molecular formula C9H11FN2O4 B055719 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 124424-25-5

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No. B055719
M. Wt: 230.19 g/mol
InChI Key: YTLACGJEZOUGQP-VMHSAVOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a chemical compound also known as 2'-fluoro-2'-deoxyuridine (FUDR). It is a nucleoside analogue that has been widely used in scientific research for its ability to inhibit DNA synthesis and replication.

Mechanism Of Action

FUDR is a nucleoside analogue that is incorporated into DNA during replication, leading to the termination of DNA synthesis. FUDR is phosphorylated by cellular enzymes to form FUDR monophosphate, which is further phosphorylated to form FUDR triphosphate. FUDR triphosphate competes with deoxyuridine triphosphate (dUTP) for incorporation into DNA by DNA polymerase. Once incorporated, FUDR triphosphate inhibits further DNA synthesis, leading to the termination of DNA replication.

Biochemical And Physiological Effects

FUDR has been found to have both biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. FUDR has also been found to have immunomodulatory effects, leading to the activation of immune cells and the suppression of tumor growth. In addition, FUDR has been found to have anti-inflammatory effects, leading to the reduction of inflammation in various disease conditions.

Advantages And Limitations For Lab Experiments

FUDR has several advantages for lab experiments, including its ability to inhibit DNA synthesis and replication, its effectiveness against cancer cells and viruses, and its ability to induce apoptosis in cancer cells. However, FUDR also has several limitations, including its potential toxicity to normal cells, its narrow therapeutic window, and its potential for drug resistance.

Future Directions

There are several future directions for research on FUDR, including the development of new FUDR analogues with increased efficacy and reduced toxicity, the investigation of FUDR's effects on immune cells and inflammation, and the exploration of FUDR's potential in combination therapies with other anticancer drugs. Additionally, further research is needed to elucidate the mechanisms of FUDR's effects on DNA synthesis and replication, as well as its potential for drug resistance.

Synthesis Methods

The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves the reaction of 2'-deoxyuridine with tetrafluoroboric acid in acetonitrile. The reaction yields FUDR as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

FUDR has been used in various scientific research applications, including cancer research, virology, and genetics. It has been found to be effective in inhibiting the growth of cancer cells by interfering with DNA synthesis and replication. FUDR has also been used as an antiviral agent against herpes simplex virus and human immunodeficiency virus (HIV). In genetics research, FUDR has been used to study the effects of DNA damage and repair mechanisms.

properties

CAS RN

124424-25-5

Product Name

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1

InChI Key

YTLACGJEZOUGQP-VMHSAVOQSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO

SMILES

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO

Canonical SMILES

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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